Cas no 259261-82-0 (2-methyl-3-(pyrrolidin-3-yloxy)pyridine)
2-methyl-3-(pyrrolidin-3-yloxy)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-methyl-3-(pyrrolidin-3-yloxy)pyridine
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- Inchi: 1S/C10H14N2O/c1-8-10(3-2-5-12-8)13-9-4-6-11-7-9/h2-3,5,9,11H,4,6-7H2,1H3
- InChI Key: OMQMSVMMXTUZRZ-UHFFFAOYSA-N
- SMILES: C1(C)=NC=CC=C1OC1CCNC1
2-methyl-3-(pyrrolidin-3-yloxy)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-158891-0.05g |
2-methyl-3-(pyrrolidin-3-yloxy)pyridine |
259261-82-0 | 85% | 0.05g |
$249.0 | 2023-02-14 | |
| Enamine | EN300-158891-0.1g |
2-methyl-3-(pyrrolidin-3-yloxy)pyridine |
259261-82-0 | 85% | 0.1g |
$372.0 | 2023-02-14 | |
| Enamine | EN300-158891-0.25g |
2-methyl-3-(pyrrolidin-3-yloxy)pyridine |
259261-82-0 | 85% | 0.25g |
$530.0 | 2023-02-14 | |
| Enamine | EN300-158891-0.5g |
2-methyl-3-(pyrrolidin-3-yloxy)pyridine |
259261-82-0 | 85% | 0.5g |
$835.0 | 2023-02-14 | |
| Enamine | EN300-158891-1.0g |
2-methyl-3-(pyrrolidin-3-yloxy)pyridine |
259261-82-0 | 85% | 1g |
$0.0 | 2023-06-08 | |
| Enamine | EN300-158891-2.5g |
2-methyl-3-(pyrrolidin-3-yloxy)pyridine |
259261-82-0 | 85% | 2.5g |
$2100.0 | 2023-02-14 | |
| Enamine | EN300-158891-5.0g |
2-methyl-3-(pyrrolidin-3-yloxy)pyridine |
259261-82-0 | 85% | 5.0g |
$3105.0 | 2023-02-14 | |
| Enamine | EN300-158891-10.0g |
2-methyl-3-(pyrrolidin-3-yloxy)pyridine |
259261-82-0 | 85% | 10.0g |
$4606.0 | 2023-02-14 | |
| Ambeed | A1046703-1g |
2-Methyl-3-(pyrrolidin-3-yloxy)pyridine |
259261-82-0 | 95% | 1g |
$713.0 | 2024-04-20 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00988379-1g |
2-Methyl-3-(pyrrolidin-3-yloxy)pyridine |
259261-82-0 | 95% | 1g |
¥4893.0 | 2023-03-11 |
2-methyl-3-(pyrrolidin-3-yloxy)pyridine Suppliers
2-methyl-3-(pyrrolidin-3-yloxy)pyridine Related Literature
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 2-methyl-3-(pyrrolidin-3-yloxy)pyridine
Introduction to 2-methyl-3-(pyrrolidin-3-yloxy)pyridine (CAS No. 259261-82-0)
2-methyl-3-(pyrrolidin-3-yloxy)pyridine, identified by its Chemical Abstracts Service (CAS) number 259261-82-0, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This heterocyclic compound features a pyridine core substituted with a methyl group at the 2-position and an oxy-pyrrolidine moiety at the 3-position. The unique structural arrangement of this molecule imparts distinct chemical properties that make it a valuable scaffold for developing novel therapeutic agents.
The compound's molecular structure, characterized by its aromatic pyridine ring and the flexible pyrrolidinyl side chain, enables interactions with biological targets in diverse ways. Such structural features are particularly attractive in medicinal chemistry due to their potential to modulate enzyme activity, receptor binding, and other pharmacophoric interactions. The presence of the pyrrolidin-3-yloxy group, in particular, introduces a polar and hydrogen-bonding capability, which can enhance solubility and binding affinity in biological systems.
In recent years, there has been growing interest in leveraging 2-methyl-3-(pyrrolidin-3-yloxy)pyridine as a building block for small-molecule drugs. Its framework has been explored in the design of compounds targeting various therapeutic areas, including central nervous system (CNS) disorders, inflammation, and metabolic diseases. The compound's ability to serve as a versatile intermediate allows chemists to modify its core structure while retaining key pharmacological properties.
One of the most compelling aspects of 2-methyl-3-(pyrrolidin-3-yloxy)pyridine is its potential in modulating neurotransmitter systems. The pyridine ring is known to interact with receptors such as serotonin receptors (5-HT), dopamine receptors (D2), and nicotinic acetylcholine receptors (nACh). The pyrrolidinyl group further enhances this potential by providing a scaffold that can be tailored to interact with specific amino acid residues in target proteins. This dual interaction profile makes it an attractive candidate for developing drugs with multifaceted mechanisms of action.
Recent advancements in computational chemistry have enabled more efficient screening of compounds like 2-methyl-3-(pyrrolidin-3-yloxy)pyridine for biological activity. High-throughput virtual screening (HTVS) and molecular docking studies have identified derivatives of this compound that exhibit promising activity against enzymes such as kinases and phosphodiesterases. These studies highlight the compound's potential as a lead molecule for further optimization.
The synthesis of 2-methyl-3-(pyrrolidin-3-yloxy)pyridine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions, where the hydroxyl group of pyrrolidine is coupled with a halogenated pyridine derivative. Advances in catalytic methods have improved the efficiency of these reactions, reducing the need for harsh conditions and minimizing byproduct formation.
In terms of pharmacokinetic properties, 2-methyl-3-(pyrrolidin-3-yloxy)pyridine has been evaluated for its absorption, distribution, metabolism, and excretion (ADME) profiles. Preliminary studies suggest that the compound exhibits reasonable oral bioavailability and moderate metabolic stability, making it suitable for further development into an oral therapeutic agent. However, further investigation into its metabolic pathways is necessary to identify potential liabilities that could affect drug efficacy or safety.
The compound's role in drug discovery has been underscored by several recent publications detailing its use as a scaffold for kinase inhibitors. Kinases are enzymes involved in numerous cellular processes, making them attractive targets for therapeutic intervention. By modifying the substituents on 2-methyl-3-(pyrrolidin-3-yloxy)pyridine, researchers have generated libraries of compounds capable of inhibiting specific kinases associated with cancer and inflammatory diseases.
Another area where 2-methyl-3-(pyrrolidin-3-yloxy)pyridine has shown promise is in the development of treatments for neurological disorders. The compound's ability to interact with CNS receptors has led to investigations into its potential as an antipsychotic or antidepressant agent. While still in early stages of research, preliminary findings suggest that derivatives of this compound may offer novel mechanisms of action compared to existing therapies.
The versatility of 2-methyl-3-(pyrrolidin-3-yloxy)pyridine extends beyond its use as an intermediate in drug synthesis; it also serves as a valuable tool for understanding structure-activity relationships (SAR). By systematically varying substituents on the pyridine ring or the pyrrolidinyl side chain, researchers can gain insights into how different structural features influence biological activity. This information is crucial for designing next-generation drugs with improved potency and selectivity.
In conclusion, 2-methyl-3-(pyrrolidin-3-yloxy)pyridine (CAS No. 259261-82-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a versatile scaffold for developing novel therapeutics targeting various diseases. With ongoing research exploring its potential applications in CNS disorders, inflammation, and cancer treatment, this compound continues to be a focal point in drug discovery efforts worldwide.
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